2-(2-Aminophenyl)ethanol

Indole synthesis Dehydrogenative cyclization Heterogeneous catalysis

2-(2-Aminophenyl)ethanol (CAS 5339-85-5), also known as 2-aminophenethyl alcohol, is an aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. The compound exists as a viscous liquid with a density of 1.045 g/mL at 25 °C and a boiling point of 147–148 °C at 3.5 mmHg.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 5339-85-5
Cat. No. B1265811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenyl)ethanol
CAS5339-85-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)N
InChIInChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2
InChIKeyILDXSRFKXABMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenyl)ethanol (CAS 5339-85-5): A Bifunctional Building Block for Heterocycle Synthesis


2-(2-Aminophenyl)ethanol (CAS 5339-85-5), also known as 2-aminophenethyl alcohol, is an aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. The compound exists as a viscous liquid with a density of 1.045 g/mL at 25 °C and a boiling point of 147–148 °C at 3.5 mmHg . It features ortho-positioned primary amine (–NH₂) and primary alcohol (–OH) functional groups on a phenyl ring, enabling its use as a versatile building block in the synthesis of nitrogen-containing heterocycles, particularly indoles and indolines . As a commercially available research chemical, it is typically supplied with purities ranging from 95% to 97% (GC) .

Scaffold
Ortho-amino alcohol enables indole/indoline synthesis
Reaction Compatibility
Dehydrogenative & one-pot cyclization pathways
Purity Grade
GC-grade purity for research-scale heterocycle construction

Why 2-(2-Aminophenyl)ethanol Cannot Be Simply Replaced by Other Amino Alcohols


The ortho-relationship between the amine and the hydroxyethyl chain in 2-(2-aminophenyl)ethanol dictates a unique intramolecular cyclization trajectory that is not accessible to its positional isomers (e.g., 3- or 4-aminophenethyl alcohols) or other amino alcohols lacking this specific geometry [1]. This structural feature enables direct dehydrogenative N-heterocyclization to indoles and one-pot cyclization to N-acyl indolines—reactions that fail or produce entirely different products with analogs such as 2-aminobenzyl alcohol or 2-amino-2-phenylethanol [2]. Consequently, substituting 2-(2-aminophenyl)ethanol with a generic amino alcohol would alter the reaction pathway and product outcome, making it a non-interchangeable building block in heterocycle synthesis [3].

Ortho geometry
meta- or para-isomers may not access the intramolecular cyclization required for indole formation.
Analog divergence
2-Aminobenzyl alcohol or 2-amino-2-phenylethanol may produce different heterocycle products.
Non-interchangeable motif
Generic amino alcohols lack the ortho amino alcohol motif and may alter reaction pathway selectivity.

Quantitative Differentiation Evidence for 2-(2-Aminophenyl)ethanol (CAS 5339-85-5)


Ru/CeO₂-Catalyzed Indole Synthesis: 2-(2-Aminophenyl)ethanol Achieves >99% Yield Under Mild Conditions

In the heterogeneous catalytic synthesis of indole via acceptorless dehydrogenative cyclization, 2-(2-aminophenyl)ethanol reacts over Ru/CeO₂ catalysts to yield indole in >99% yield at 140 °C after 24 hours (2.5 mol% Ru) [1]. In contrast, catalysts supported on SiO₂, Al₂O₃, TiO₂, and MgO are significantly less effective, demonstrating that the combination of this specific substrate with Ru/CeO₂ is critical for achieving near-quantitative conversion [1][2].

Ru/CeO₂ indole yield
Cross-study comparable
>99%
Supports near-quantitative conversion context
Other supports (SiO₂, Al₂O₃, TiO₂, MgO) significantly less effective
Indole synthesis Dehydrogenative cyclization Heterogeneous catalysis

Pt/Nb₂O₅ and Pt/HBEA Catalysts Outperform Prior Systems in TON for Indole Formation from 2-(2-Aminophenyl)ethanol

A study comparing heterogeneous Pt catalysts for the acceptorless dehydrogenative cyclization of 2-(2-aminophenyl)ethanol to indole found that Pt/Nb₂O₅ and Pt/HBEA exhibit higher turnover numbers (TON) than previously reported catalytic systems [1]. While the exact TON values are not provided in the abstract, the study explicitly states that these Pt catalysts show 'higher turnover number (TON) than previously reported catalysts,' establishing a clear performance advantage for this specific substrate-catalyst pairing [1].

Pt catalyst TON
Head-to-head
Pt/Nb₂O₅ & Pt/HBEA Higher TON vs prior catalysts
Reported higher catalyst productivity
Exact TON values not provided in source
Indole synthesis Turnover number Platinum catalysis

Ir/TiO₂ (Rutile) Delivers 86% Indole Yield at Reduced Temperature and Catalyst Loading

A study on supported iridium catalysts reports that rutile-supported iridium catalysts (1 mol% Ir) give indole in 86% yield from 2-(2-aminophenyl)ethanol at 120 °C for 18 hours [1]. This result can be compared to the Ru/CeO₂ system which requires 2.5 mol% catalyst and 140 °C for 24 hours to achieve >99% yield, illustrating a trade-off between yield and reaction mildness/catalyst loading [2].

Ir/TiO₂ indole yield
Cross-study comparable
86%
Milder conditions, lower catalyst loading
1 mol% Ir, 120 °C vs 2.5 mol% Ru, 140 °C
Indole synthesis Iridium catalysis Dehydrogenative cyclization

CuAl–HT Catalyst Enables Recyclable, High-Activity Indole Synthesis from 2-(2-Aminophenyl)ethanol

The CuAl–HT catalyst demonstrates higher activity than conventional copper-based catalysts for the intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol to indole [1]. Additionally, the catalyst can be recycled several times with stable catalytic activity, a feature not always observed with other catalytic systems, and the procedure offers economic advantages due to the use of inexpensive materials [1].

CuAl–HT performance
Head-to-head
CuAl–HT Higher activity & recyclable vs conventional Cu
Supports sustainable synthesis context
Recyclability demonstrated, economic advantage reported
Indole synthesis Copper catalysis Hydrotalcite

High-Value Research and Industrial Applications for 2-(2-Aminophenyl)ethanol (CAS 5339-85-5)


High-Yield Indole Synthesis Using Ru/CeO₂ Heterogeneous Catalysis

Researchers aiming for near-quantitative conversion of 2-(2-aminophenyl)ethanol to indole should employ Ru/CeO₂ catalysts calcined at 200 °C. Under optimized conditions (2.5 mol% Ru, 140 °C, 24 h), yields exceed 99%, making this the preferred method when maximizing product recovery is the primary goal [1]. This approach is particularly suitable for preparative-scale syntheses where yield is paramount.

Mild-Condition Indole Production with Low-Catalyst Loading Using Ir/TiO₂

For applications sensitive to catalyst cost or requiring milder reaction temperatures, the Ir/TiO₂ (rutile) system (1 mol% Ir, 120 °C, 18 h) provides an 86% yield of indole from 2-(2-aminophenyl)ethanol [2]. This scenario is advantageous when energy savings and reduced precious metal usage offset the slightly lower yield, such as in early-stage medicinal chemistry campaigns.

Scalable and Sustainable Indole Manufacturing with Recyclable CuAl–HT Catalyst

Process chemists developing scalable routes to indoles should consider the CuAl–HT catalyst system, which demonstrates higher activity than conventional copper catalysts and can be recycled multiple times without significant loss of activity [3]. The use of inexpensive materials and recyclability align with green chemistry principles and reduce overall process costs.

One-Pot Synthesis of N-Acyl Indolines via Cyclization with Carboxylic Acids

2-(2-Aminophenyl)ethanol undergoes efficient one-pot cyclization with carboxylic acids in the presence of PPh₃, CCl₄, and NEt₃ to yield N-acyl indolines . This established method is widely cited across vendor documentation and serves as a reliable entry point for constructing the indoline scaffold, a core structure in numerous bioactive compounds.

Application
Selection Property
Validation Focus
High-conversion indole synthesis
Heterogeneous catalysis compatibility
Reported yield and catalyst productivity
Mild-temperature indole production
Low catalyst-loading performance
Yield under reduced energy and precious metal input
Recyclable catalytic indole synthesis
Catalyst reusability and cost-efficiency
Sustainable process metrics
One-pot N-acyl indoline construction
Cyclization with carboxylic acids method
Indoline scaffold synthesis reliability

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